molecular formula C10H6ClF3N2 B598953 3-Chloro-7-(trifluoromethyl)quinolin-4-amine CAS No. 1203579-71-8

3-Chloro-7-(trifluoromethyl)quinolin-4-amine

Cat. No.: B598953
CAS No.: 1203579-71-8
M. Wt: 246.617
InChI Key: MFEWSFLTVGBMOK-UHFFFAOYSA-N
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Description

3-Chloro-7-(trifluoromethyl)quinolin-4-amine is a synthetic organic compound belonging to the quinoline family. It is characterized by the presence of a chloro group at the 3rd position, a trifluoromethyl group at the 7th position, and an amine group at the 4th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the Chloro Group: Chlorination at the 3rd position can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) and potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium phosphate (K3PO4) in organic solvents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of azido derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-7-(trifluoromethyl)quinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimalarial, antibacterial, and anticancer agent due to its ability to inhibit various enzymes and biological pathways.

    Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-Chloro-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    7-(Trifluoromethyl)quinoline-4-thiol: Similar structure but with a thiol group instead of an amine group.

    4-Trifluoromethyl-2-anilinoquinoline: Contains an anilino group at the 2nd position.

    7-(Trifluoromethyl)-4-hydroxyquinoline: Similar structure but with a hydroxy group at the 4th position.

Uniqueness

3-Chloro-7-(trifluoromethyl)quinolin-4-amine is unique due to the specific combination of chloro, trifluoromethyl, and amine groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-7-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c11-7-4-16-8-3-5(10(12,13)14)1-2-6(8)9(7)15/h1-4H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEWSFLTVGBMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672762
Record name 3-Chloro-7-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203579-71-8
Record name 3-Chloro-7-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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